3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine
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Overview
Description
3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound with the molecular formula C₉H₉F₂NS and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of a benzothiazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms, and two fluorine atoms attached to the third carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with a difluorinated ketone under acidic conditions to form the desired benzothiazepine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazepine ring .
Scientific Research Applications
3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but differs in the position of the nitrogen atom.
3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzodiazepine: Contains a benzodiazepine ring instead of a benzothiazepine ring.
Uniqueness
The presence of fluorine atoms in 3,3-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
2166855-67-8 |
---|---|
Molecular Formula |
C9H9F2NS |
Molecular Weight |
201.2 |
Purity |
93 |
Origin of Product |
United States |
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